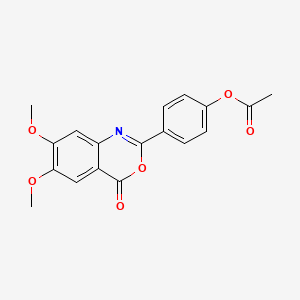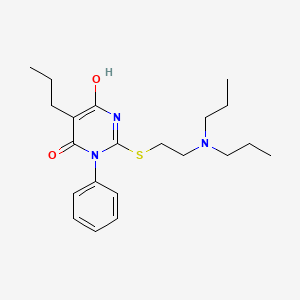![molecular formula C19H19N3O3 B11686590 N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, a phenyl ring, and an acetamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method is the Claisen-Schmidt condensation reaction, which aims to obtain medium to high yield chalconic derivatives . This reaction involves the structural manipulation of aromatic rings and the replacement of rings by heterocycles to enhance biological activity .
Industrial Production Methods: Industrial production of this compound may involve the use of olefin metathesis catalysts, such as Grubbs II catalyst, to facilitate the formation of hybrid molecules from natural products . This method is advantageous due to its wide tolerance to many organic functional groups, making it ideal for producing hybrid molecules without additional protective groups .
化学反応の分析
Types of Reactions: N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . These reagents facilitate the conversion of the compound into its desired forms under specific conditions.
Major Products Formed: The major products formed from these reactions include phenoxy acids and other derivatives that exhibit enhanced biological activities .
科学的研究の応用
N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used for the synthesis of new chalcone molecules with potential antinociceptive, anti-inflammatory, and hypoglycemic effects . In biology, it has been studied for its anxiolytic-like effects in adult zebrafish through the GABAergic system . In medicine, it shows promise as a tyrosinase inhibitor, which could be useful for skin whitening and other therapeutic applications .
作用機序
The mechanism of action of N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide in J774A.1 cells, indicating its potential anti-inflammatory effects . Additionally, molecular docking simulations have revealed its affinity for enzymes such as COX-1 and TRPA1 channels .
類似化合物との比較
Similar Compounds: Similar compounds include other chalcone derivatives and hybrid molecules formed through olefin metathesis reactions. These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets N-(4-{N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE apart is its unique combination of functional groups, which contribute to its diverse range of applications and enhanced biological activities.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
4-acetamido-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-5-14-6-4-7-16(18(14)24)12-20-22-19(25)15-8-10-17(11-9-15)21-13(2)23/h3-4,6-12,24H,1,5H2,2H3,(H,21,23)(H,22,25)/b20-12+ |
InChIキー |
UDIVYCIUIUIHNZ-UDWIEESQSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11686515.png)
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11686518.png)

![4-fluoro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11686547.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11686560.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11686562.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)

![11-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11686570.png)


![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)
![Methyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11686592.png)
![8-[(2-Hydroxy-2-phenylethyl)amino]-1,3,7-trimethyl-1,3,7-trihydropurine-2,6-di one](/img/structure/B11686597.png)
